N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound. It incorporates elements of both pyrimidine and chromene structures, offering a unique chemical scaffold for various applications. The compound’s multifaceted nature lends itself to multiple avenues of research and potential use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic synthesis. Here’s a detailed pathway:
Preparation of the chromene derivative: : Starting from a coumarin precursor, ethylation and subsequent functional group modifications yield the 8-ethoxy-2-oxo-2H-chromene.
Cyclopropylpyrimidine synthesis: : Separate reactions create the cyclopropyl-substituted pyrimidine from simpler building blocks.
Final Coupling: : The chromene and pyrimidine moieties are coupled through amide bond formation. This step requires coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial synthesis may leverage optimized reaction conditions, such as high-throughput reactors and continuous flow systems, to enhance efficiency. The process would typically involve:
Scaling up reactions: : Ensuring consistent quality and yield.
Purification techniques: : Using crystallization, chromatography, and other methods to achieve high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly on the ethoxy and pyrimidine moieties.
Reduction: : Reduction reactions may target the chromene core, potentially converting it into different functional derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on various positions of the compound.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, nitro groups, and various alkyl/aryl groups under suitable conditions (like halogenation with NBS).
Major Products Formed
Depending on the reaction:
Oxidized derivatives: : Modifications on the chromene or pyrimidine ring.
Reduced derivatives: : Simplified core structures.
Substituted products: : Functionalized derivatives retaining the core architecture.
Scientific Research Applications
The versatility of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide opens doors to several research areas:
Chemistry: : As a novel scaffold in the development of new synthetic methodologies.
Medicine: : Investigated for its therapeutic potential, particularly in oncology and infectious diseases.
Industry: : Used in the creation of advanced materials and as a precursor in polymer synthesis.
Mechanism of Action
Molecular Targets and Pathways
The compound likely interacts with key molecular targets like enzymes, receptors, and DNA. Its mechanism of action may involve:
Binding to active sites: : Inhibiting enzyme activity.
Interfering with receptor functions: : Modulating signal transduction pathways.
DNA interaction: : Potential for intercalation or groove-binding, affecting transcription and replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxo-4-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide: .
N-(2-(4-cyclopropyl-6-oxo-1H-pyrimidin-1-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide: .
Unique Aspects
Compared to similar compounds, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide features a unique substitution pattern on both the chromene and pyrimidine rings. This confers unique chemical properties, such as increased stability or specificity in biological interactions, that might not be present in structurally similar molecules.
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Biological Activity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.
Structural Overview
The compound features a unique structural arrangement that includes:
- A chromene core, which is known for its diverse biological activities.
- An oxopyrimidine moiety that may enhance its interaction with biological targets.
- An ethyl and ethoxy group that contribute to its pharmacological properties.
The molecular formula is C18H22N4O3, indicating the presence of multiple functional groups that facilitate interactions with various biological systems.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the chromene scaffold through cyclization reactions.
- Introduction of the pyrimidine ring , which may involve condensation reactions with appropriate precursors.
- Functionalization with ethoxy and carboxamide groups , enhancing solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Initial studies suggest that it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways, potentially impacting cell signaling mechanisms.
In Vitro Studies
Research has indicated that compounds with similar structural features can exhibit:
- Antitumor Activity : Compounds derived from chromene have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Study | Activity | Findings |
---|---|---|
Antitumor | Demonstrated inhibition of tumor growth in various cancer cell lines. | |
Enzyme Inhibition | Showed potential as an inhibitor of COX enzymes, impacting inflammatory pathways. |
Pharmacological Applications
The compound's potential applications include:
- Anticancer therapies : Targeting specific pathways involved in tumor growth.
- Anti-inflammatory agents : Modulating inflammatory responses through enzyme inhibition.
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effects on breast cancer cells, revealing significant reduction in cell viability at micromolar concentrations, indicating its potential as a therapeutic agent against breast cancer.
- Enzyme Interaction Studies : Research demonstrated that the compound effectively inhibited COX-2 activity, suggesting its role in managing inflammatory conditions.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-8-ethoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-2-28-17-5-3-4-14-10-15(21(27)29-19(14)17)20(26)22-8-9-24-12-23-16(11-18(24)25)13-6-7-13/h3-5,10-13H,2,6-9H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHBTPSTRDGTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=NC(=CC3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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